Ethyl 6-chloro-4-methoxy-2-methylnicotinate
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Overview
Description
Ethyl 6-chloro-4-methoxy-2-methylnicotinate is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of nicotinic acid and is characterized by the presence of a chloro, methoxy, and ethyl ester group attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-4-methoxy-2-methylnicotinate typically involves the esterification of 6-chloro-4-methoxy-2-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process. The reaction is optimized for large-scale production by using continuous flow reactors and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-methoxy-2-methylnicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 6-amino-4-methoxy-2-methylnicotinate or 6-thio-4-methoxy-2-methylnicotinate.
Oxidation: Formation of 6-chloro-4-methoxy-2-methylnicotinic acid.
Reduction: Formation of 6-chloro-4-methoxy-2-methylnicotinyl alcohol.
Scientific Research Applications
Ethyl 6-chloro-4-methoxy-2-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-4-methoxy-2-methylnicotinate involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can modulate various biochemical pathways.
Comparison with Similar Compounds
Ethyl 6-chloro-4-methoxy-2-methylnicotinate can be compared with other nicotinic acid derivatives such as:
- Ethyl 2-chloro-6-methylnicotinate
- Mthis compound
- Ethyl 6-chloro-4-methoxy-2-methylpyridine-3-carboxylate
These compounds share similar structural features but differ in the position and nature of substituents, which can influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
ethyl 6-chloro-4-methoxy-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H12ClNO3/c1-4-15-10(13)9-6(2)12-8(11)5-7(9)14-3/h5H,4H2,1-3H3 |
InChI Key |
XRLRUMFXIAUZFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1OC)Cl)C |
Origin of Product |
United States |
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